Structural Elucidation and Analytical Characterization of (4-Aminopyridin-3-yl)boronic acid hydrochloride
Structural Elucidation and Analytical Characterization of (4-Aminopyridin-3-yl)boronic acid hydrochloride
Executive Summary & Synthetic Context
Molecule: (4-Aminopyridin-3-yl)boronic acid hydrochloride
CAS (Parent): 959957-75-6
Molecular Formula:
This guide details the structural confirmation of (4-Aminopyridin-3-yl)boronic acid, a critical heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions for kinase inhibitor development. Elucidating this structure presents a dual challenge: the dynamic equilibrium of the boronic acid moiety (trimerization to boroxines) and the regiochemical ambiguity of the pyridine substitution pattern.
The following protocol is designed to validate the 3,4-substitution pattern and quantify the boronic acid content, distinguishing it from potential protodeboronated impurities (4-aminopyridine).
Analytical Workflow Strategy
The elucidation process must follow a logical hierarchy, moving from elemental composition to connectivity and finally to conformational dynamics.
Figure 1: Analytical workflow for structural validation.
Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and boron isotopic pattern.
Boronic acids behave deceptively in Mass Spectrometry (MS). They rarely fly as the simple monomer
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Primary Ion: Expect to see the boroxine (trimer) or the dehydrated monomer
. -
Solvent Adducts: If Methanol is used as a carrier solvent, rapid esterification occurs, showing
. -
Isotopic Signature: Boron has two stable isotopes:
(19.9%) and (80.1%). The mass spectrum must show this distinct 1:4 isotopic ratio.
Protocol:
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Solvent: Acetonitrile/Water (50:50) + 0.1% Formic Acid. Avoid Methanol to prevent methyl boronate ester formation.
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Ionization: ESI Positive Mode.
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Target Mass (Free Base):
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Monomer
-
Dehydrated
(Likely dominant peak)
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NMR Spectroscopy (The Core Elucidation)
Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the 3,4-substitution from the 2,3-isomer.
Solvent Selection & Sample Prep
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The Problem: In non-polar solvents (DMSO-d6), the amino protons and boronic acid hydroxyls broaden due to exchange. Boronic acids also form anhydrides (boroxines) in dry solvents, complicating integrals.
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The Solution: Use D2O with 1-2 drops of DCl .
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DCl ensures the pyridine is fully protonated (pyridinium salt), locking the conformation.
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It hydrolyzes any boroxine trimers back to the monomeric acid species, simplifying the spectrum.
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Note: Exchangeable protons (-NH2, -B(OH)2) will not be visible in D2O.
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1H NMR Assignment (400 MHz, D2O/DCl)
The 4-aminopyridine core has a distinct splitting pattern.
| Position | Type | Multiplicity | Coupling ( | Chemical Shift ( | Interpretation |
| H-2 | Ar-H | Singlet (s) | - | 8.40 - 8.60 | Isolated proton between N and B. Most deshielded due to N-cation and B-deshielding. |
| H-6 | Ar-H | Doublet (d) | ~7.0 Hz | 8.10 - 8.30 | Ortho to N, couples with H-5. |
| H-5 | Ar-H | Doublet (d) | ~7.0 Hz | 6.90 - 7.10 | Ortho to Amino group (shielded by resonance), couples with H-6. |
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Shifts are approximate and pH-dependent.[2] In the HCl salt, all shifts move downfield relative to the free base.
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Isomer Differentiation: If the Boron were at position 2 (2-borono-4-aminopyridine), you would see two doublets (H5, H6) and a singlet (H3). However, the coupling constants and NOE (Nuclear Overhauser Effect) would differ. The key here is the singlet at H-2 which shows no ortho coupling.
11B NMR (128 MHz)
Objective: Confirm the presence of a C-B bond and the hybridization state.
-
Standard:
(external reference, 0.0 ppm). -
Expected Signal:
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Acidic pH (DCl): A broad singlet around 25–30 ppm . This corresponds to the trigonal planar (
) boronic acid form.[3] -
Basic pH (NaOD): A sharper peak upfield at ~2–5 ppm , corresponding to the tetrahedral (
) boronate anion .
-
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Artifacts: A sharp peak at ~19-20 ppm indicates boric acid (
), signaling sample decomposition (protodeboronation).
2D NMR (HMBC)
To definitively prove the Boron is at Position 3 and Amine at Position 4:
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HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling from H-2 .
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H-2 should show a strong correlation to C-4 (bearing the amine) and C-6 .
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Crucially, H-2 is the only proton that can "see" the Boron-bearing carbon (C-3) via 2-bond coupling (
), although B-C coupling is often broadened and hard to see. -
Indirect confirmation: H-5 will couple strongly to C-3 and C-4.
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Stability & Handling (The "Gotchas")
Boronic acids are dynamic molecules. Understanding their equilibrium is vital for interpretation.
Boroxine Equilibrium
In solid state or dry organic solvents, the acid dehydrates to form a cyclic trimer (boroxine).
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Observation: In DMSO-d6, you may see multiple sets of peaks if the equilibrium is slow.
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Mitigation: Always add a drop of D2O to DMSO samples to force the equilibrium to the monomeric acid.
Protodeboronation
The 3-pyridyl boronic acid is relatively stable compared to the 2-pyridyl isomer, but the electron-donating amino group at C4 activates the ring, making the C-B bond susceptible to hydrolysis under harsh acidic conditions or high heat.
Figure 2: Stability and equilibrium pathways of pyridine boronic acids.
References
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Hall, D. G. (Ed.).[4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
